molecular formula C8H6N6 B8304276 6-(1-Imidazol-yl)purine

6-(1-Imidazol-yl)purine

Cat. No.: B8304276
M. Wt: 186.17 g/mol
InChI Key: XRPXPIBYTXETSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Imidazol-yl)purine is a compound that features both imidazole and purine rings. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while purine is a fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Imidazol-yl)purine typically involves the condensation of an imidazole derivative with a purine precursor. One common method is the reaction of 6-chloropurine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(1-Imidazol-yl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

6-(1-Imidazol-yl)purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Imidazol-yl)purine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, while the purine ring can participate in hydrogen bonding and π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    6-(1H-Imidazole-1-yl)-9H-adenine: Similar structure but with an additional amino group on the purine ring.

    6-(1H-Imidazole-1-yl)-9H-guanine: Contains an additional carbonyl group on the purine ring.

    6-(1H-Imidazole-1-yl)-9H-xanthine: Features two additional carbonyl groups on the purine ring.

Uniqueness

6-(1-Imidazol-yl)purine is unique due to its specific combination of imidazole and purine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C8H6N6

Molecular Weight

186.17 g/mol

IUPAC Name

6-imidazol-1-yl-7H-purine

InChI

InChI=1S/C8H6N6/c1-2-14(5-9-1)8-6-7(11-3-10-6)12-4-13-8/h1-5H,(H,10,11,12,13)

InChI Key

XRPXPIBYTXETSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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